![molecular formula C14H11F3N4O2S B2679476 Ethyl [5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate CAS No. 1245807-04-8](/img/structure/B2679476.png)

Ethyl [5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

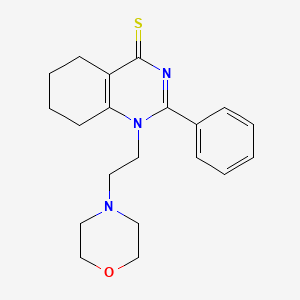

This compound is a heterocyclic compound that incorporates a thiophene species . It belongs to the class of triazolopyrimidines . The thiophene nucleus is recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with different nucleophiles and electrophiles . Enaminones, which are extremely stable species, are often used as valuable precursors for the preparation of various classes of organic compounds . They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .Molecular Structure Analysis

The molecular formula of this compound is C10H5F3N4S . It contains a thiophene ring, which is a five-membered aromatic azole chain, and a triazole nucleus, which contains two carbon and three nitrogen atoms .Chemical Reactions Analysis

The reactivity of such compounds is often due to the fact that they consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . For example, each enaminone can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Physical And Chemical Properties Analysis

This compound appears as a deep yellow powder . Its melting point is greater than 300 °C . The IR spectrum shows peaks at 3430 cm^-1 (NH), 1628 cm^-1 (C=O), and 1547 cm^-1 (C=N) .Mechanism of Action

Future Directions

The thiophene nucleus and triazole compounds have been recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics . Therefore, future research could focus on synthesizing new derivatives and studying their biological activities. Additionally, changing the substituents at position-2 of the thiophene ring significantly affects their biological activity , suggesting another potential direction for future research.

properties

IUPAC Name |

ethyl 2-[5-thiophen-2-yl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4O2S/c1-2-23-12(22)7-11-19-13-18-8(9-4-3-5-24-9)6-10(14(15,16)17)21(13)20-11/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLAMMMJJIVBMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN2C(=CC(=NC2=N1)C3=CC=CS3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2679394.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-fluorobenzoate](/img/structure/B2679396.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2679403.png)

![4-[5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2679404.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2679406.png)

![{1-[3-(2-Methoxyphenoxy)propyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2679409.png)

![1-[(3S)-3-(4-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2679416.png)